6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Epigenetics Histone Demethylase Inhibition Stem Cell Reprogramming

Researchers requiring subtype-selective KDM5A inhibition or authenticated Zolpidem impurity reference standards face supply chain uncertainty with uncharacterized material. 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (O4I3) resolves both: • KDM5A inhibitor with 834-fold selectivity over KDM5B (IC50 = 0.15 nM vs 125.2 nM); validated for iPSC reprogramming via OCT4 induction • Pharmacopoeia-grade Zolpidem Impurity 2 reference standard with full characterization (NMR, HPLC, MS) for ANDA/QC applications • Available in research (mg to g) and bulk quantities with documented purity ≥98%

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 88965-00-8
Cat. No. B120508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
CAS88965-00-8
Synonyms2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
InChIInChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
InChIKeyAWEWSJJCANQFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL]

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine – Scaffold & Selectivity


6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8), also known as O4I3, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class . It is characterized by a methyl group at the 6-position and a para-tolyl substituent at the 2-position of the fused imidazo[1,2-a]pyridine core . The compound serves two distinct scientific roles: (1) as a potent and subtype-selective inhibitor of the H3K4 demethylase KDM5A (JARID1A), with applications in epigenetics and stem cell reprogramming research ; and (2) as a key synthetic intermediate and reference impurity in the pharmaceutical synthesis of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .

Epigenetics

KDM5A demethylase inhibition study fit with reported subtype selectivity

Analytical

Zolpidem impurity reference standard for chromatographic method validation

Synthesis

Core scaffold for 3-position derivatization in medicinal chemistry SAR

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine – Substitution Risks


Substitution of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine with generically similar imidazo[1,2-a]pyridine derivatives is not scientifically defensible without quantitative comparative evaluation. The compound's specific substitution pattern—a methyl at position 6 and a p-tolyl at position 2—confers distinct subtype selectivity within the KDM5 demethylase family that is absent in unsubstituted or differently substituted analogs . Additionally, its established role as a Zolpidem-related impurity necessitates identity-confirmed, high-purity material for analytical method validation; substitution with structurally adjacent impurities (e.g., Zolpidem Carbaldehyde, CAS 400777-11-9) introduces distinct retention times and mass spectral properties that invalidate calibration curves . The following evidence dimensions provide the quantitative basis for informed procurement and experimental design decisions.

Subtype Selectivity Loss

Generic imidazo[1,2-a]pyridines may shift inhibition toward pan-KDM5 profile, losing KDM5A-specific discrimination needed for target validation.

Chromatographic Identity Shift

3‑position substituted analogs such as Zolpidem Carbaldehyde exhibit altered LogP and retention, invalidating impurity calibration curves.

Purity Grade Mismatch

Material ≤97% may introduce confounding KDM5-inhibitory impurities or lack full characterization data required for regulatory method documentation.

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine – Differentiation Evidence


KDM5A Subtype Selectivity Profile

O4I3 (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine) exhibits exceptional potency and subtype selectivity for KDM5A (JARID1A) H3K4 demethylase relative to other KDM5 family members and the KDM4 subfamily . In direct head-to-head biochemical assays, the compound inhibits KDM5A with an IC50 of 0.15 nM, whereas inhibition of KDM5B, KDM5C, and KDM5D occurs at IC50 values of 125.2 nM, 9.76 nM, and 4.7 nM, respectively . Against KDM4 isoforms, the IC50 is 249 nM .

KDM5A Subtype Selectivity
Head-to-head
KDM5A IC50 0.15 nM
vs KDM5B 125.2 nM (834×), KDM5C 9.76 nM (65×), KDM5D 4.7 nM (31×), KDM4 249 nM (1,660×)
Enables KDM5A-specific pathway discrimination in epigenetic studies
Biochemical enzymatic assay; H3K4 demethylation
Epigenetics Histone Demethylase Inhibition Stem Cell Reprogramming

Supplier Purity Comparison

Commercial availability of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine spans a purity range from 97% to >99%, with suppliers offering application-specific grades . For epigenetics research and KDM5A inhibition studies, vendors such as AbMole BioScience and Sigma-Aldrich supply material with >99% purity and ≥98% (HPLC) specifications, respectively . For pharmaceutical intermediate and impurity reference standard applications, multiple vendors including LeYan, ChemScene, and Boroncore offer purity specifications of 98% or NLT 98% . This tiered purity landscape necessitates application-aligned procurement decisions.

Commercial Purity Grades
Specification review
>99% (research-grade) to 97% (general)
Vendors: AbMole/Sigma >99%; LeYan/ChemScene 98%; AK Sci 97%
Purity tier selection aligns with assay sensitivity and method validation requirements
Verify COA per application; no single industry standard
Analytical Chemistry Reference Standards Pharmaceutical Impurity Analysis

Physicochemical Profile vs. Zolpidem Impurities

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine possesses a calculated LogP of 3.61810 and a polar surface area (PSA) of 17.30 Ų . These physicochemical parameters differentiate the compound from structurally related Zolpidem impurities, most notably Zolpidem Carbaldehyde (6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde, CAS 400777-11-9), which contains an additional aldehyde functionality at the 3-position .

Physicochemical Differentiation
Class-level
LogP 3.62, PSA 17.30 Ų
vs Zolpidem Carbaldehyde (3‑CHO): LogD 3.45, increased polarity
Distinct chromatographic retention prevents erroneous impurity peak assignment
Calculated parameters; verify under reversed-phase HPLC conditions
Pharmaceutical Analysis Chromatography Impurity Profiling

Synthetic Intermediate Versatility

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine serves as the core scaffold for multiple synthetic derivatization pathways, including formylation at the 3-position to yield 6-methyl-2-p-tolylimidazo[1,2-a]pyridine-3-formaldehyde using bis(trichloromethyl)carbonate (BTC) and N,N-2-substituted formamide [1]. The compound also undergoes 3-position functionalization to yield (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (zolpidic acid), a key intermediate in Zolpidem synthesis [2].

Synthetic Tractability
Method context
3‑formyl derivative via BTC/formamide
Zolpidic acid accessible via oxalyl chloride or glyoxylic acid routes
Supports rapid SAR library synthesis at the 3‑position
Documented in patent literature (US 8,183,377)
Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

iPSC Reprogramming Enhancement

O4I3 (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine) has been identified as a lead compound that promotes reprogramming efficiency of human induced pluripotent stem cells (iPSCs) via induction of the pluripotency transcription factor OCT4 [1]. Experimental evidence demonstrates that KDM5A, but not its homolog KDM5B, serves as an epigenetic barrier to reprogramming, and chemical inhibition of KDM5A with O4I3 enhances the generation and maintenance of human iPSCs [2].

iPSC Reprogramming Enhancement
Reported
OCT4 induction and reprogramming efficiency enhancement reported
KDM5A inhibition validated biochemically; direct comparator data not available
Supports KDM5A-mediated reprogramming study context
Functional phenotype; verify in target cell model
Stem Cell Biology Cellular Reprogramming Epigenetic Modulation

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine – Application Scenarios


KDM5A Epigenetic Studies & Stem Cell Reprogramming

Researchers investigating KDM5A-specific functions in gene regulation, cancer epigenetics, or cellular reprogramming should select 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (O4I3) based on its demonstrated 834-fold selectivity for KDM5A (IC50 = 0.15 nM) over KDM5B (IC50 = 125.2 nM) and >1,600-fold selectivity over KDM4 isoforms . This selectivity profile enables discrimination of KDM5A-dependent epigenetic effects from those mediated by related demethylase isoforms, a critical requirement for target validation studies. The compound's validated enhancement of OCT4 expression and iPSC reprogramming efficiency further supports its utility in stem cell biology applications [1].

Zolpidem Impurity Reference Standard

Analytical laboratories performing HPLC or LC-MS method validation for Zolpidem drug substance or drug product impurity profiling require 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine as an authenticated impurity reference standard . Procurement of identity-confirmed material with documented purity (≥98% to >99%, depending on regulatory application) is essential for establishing accurate retention time markers and calibration curves [1]. Substitution with structurally related impurities such as Zolpidem Carbaldehyde (CAS 400777-11-9) is inappropriate due to differing physicochemical properties (LogP = 3.62 vs. altered polarity from 3-CHO substitution) and chromatographic behavior .

Zolpidem Intermediate & SAR Exploration

Medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of imidazo[1,2-a]pyridine-based GABAA receptor modulators or epigenetic inhibitors should procure 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine as the core scaffold for 3-position derivatization. Established synthetic routes to 3-formyl and 3-acetic acid derivatives (zolpidic acid) are documented in patent literature, providing reliable starting points for library synthesis [1]. The 6-methyl/2-p-tolyl substitution pattern represents a privileged pharmacophore for GABAA receptor modulation and KDM5A inhibition, making it a strategic building block for hit-to-lead optimization campaigns.

QC & Regulatory Compliance for Zolpidem API

Pharmaceutical manufacturers producing Zolpidem active pharmaceutical ingredient (API) require 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine as a process-related impurity marker for batch release testing and stability studies . The compound is specifically identified as Zolpidem Impurity 2 in pharmacopoeial monographs, and its accurate quantification necessitates a certified reference standard with complete characterization data (NMR, HPLC, MS) compliant with regulatory guidelines [1]. Procurement from suppliers providing comprehensive certificates of analysis (COA) ensures traceability and audit readiness for FDA, EMA, and other health authority inspections.

Application
Selection Property
Validation Focus
KDM5A pathway studies
KDM5A subtype selectivity profile
Confirm selectivity against KDM5B/C/D in target assay
Stem cell reprogramming research
Documented OCT4 induction activity
Validate reprogramming efficiency in relevant cell model
Zolpidem impurity reference standard
Identity-confirmed high-purity material with chromatographic data
Verify retention time and purity against certified standard
Zolpidem intermediate & SAR exploration
Established synthetic tractability at 3‑position
Assess 3‑formyl/zolpidic acid derivative yields
Zolpidem impurity marker for method validation
Certified reference standard with full characterization
Review COA; confirm chromatographic behavior matches monograph

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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